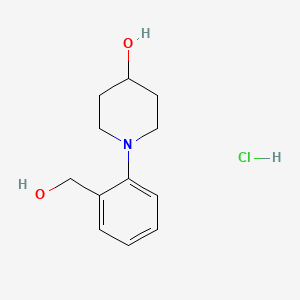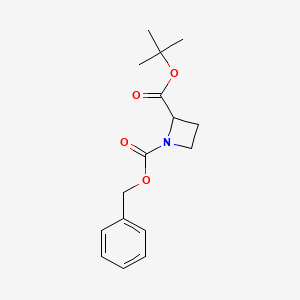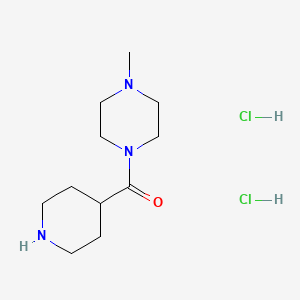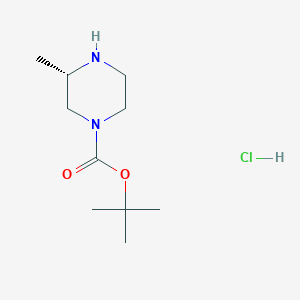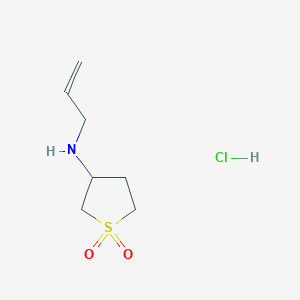![molecular formula C17H20ClNO B1389109 N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine CAS No. 1040684-91-0](/img/structure/B1389109.png)
N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine
Overview
Description
N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine (N-Cl-MPA) is an amine compound that has been widely used in the fields of science and medicine. It is a versatile molecule that has been used in various applications ranging from synthesis of other compounds to biochemical and physiological research. N-Cl-MPA is a versatile compound that can be used in a wide variety of research applications, including synthesis, analysis, and characterization of compounds.
Mechanism of Action
N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine is an amine compound, and as such, it acts as an agonist of certain receptors in the body. Specifically, it acts as an agonist of the serotonin receptor 5-HT1A, which is involved in the regulation of mood, anxiety, and other cognitive processes. Additionally, N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine has been shown to act as an agonist of the dopamine receptor D2, which is involved in the regulation of reward, motivation, and other cognitive processes.
Biochemical and Physiological Effects
N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have antidepressant and anxiolytic effects in animal studies. Additionally, it has been shown to have anticonvulsant effects in animal studies. Furthermore, N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine has been shown to have neuroprotective effects in animal studies.
Advantages and Limitations for Lab Experiments
N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine has a number of advantages and limitations for use in laboratory experiments. One of the major advantages of N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine is its relative stability, which makes it a suitable reagent for use in a variety of experiments. Additionally, N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine is relatively inexpensive, making it a cost-effective reagent for use in experiments. However, one of the major limitations of N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine is its relatively low solubility in water, which can make it difficult to use in some experiments.
Future Directions
N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine has a variety of potential future directions. One of the major potential directions is the use of N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine in the development of new pharmaceuticals. Additionally, N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine has potential applications in the field of biotechnology, such as the use of N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine in the production of antibodies and other proteins. Furthermore, N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine has potential applications in the field of nanotechnology, such as the use of N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine in the development of new nanomaterials. Finally, N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine has potential applications in the field of biochemistry, such as the use of N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine in the study of enzyme-catalyzed reactions.
Scientific Research Applications
N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine has been used in a wide variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as the synthesis of N-benzyl-2-(3-methyl-phenoxy)propyl amine. It has also been used in the analysis and characterization of compounds, such as the analysis of the structure of a compound. In addition, N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine has been used in biochemical and physiological research, such as the study of the effects of amines on the body.
properties
IUPAC Name |
5-chloro-2-methyl-N-[2-(3-methylphenoxy)propyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-12-5-4-6-16(9-12)20-14(3)11-19-17-10-15(18)8-7-13(17)2/h4-10,14,19H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWLZRQDEFAUJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)CNC2=C(C=CC(=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



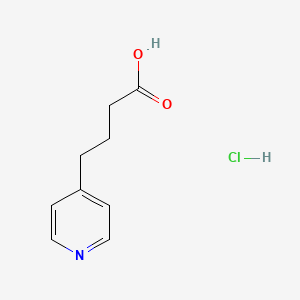
![4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-ylmethyl}phenylamine](/img/structure/B1389029.png)

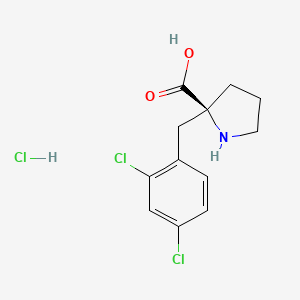

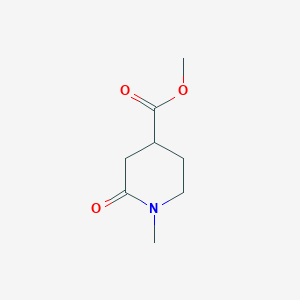

![1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B1389040.png)
